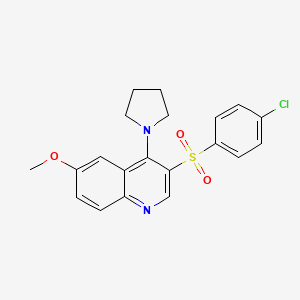
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a methoxy group at the 6-position, a pyrrolidinyl group at the 4-position, and a 4-chlorobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Pyrrolidinyl Substitution: The 4-position pyrrolidinyl group can be introduced via nucleophilic substitution, where the quinoline derivative reacts with pyrrolidine under basic conditions.
Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated derivatives of the quinoline ring.
科学研究应用
Chemistry
In chemistry, 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of quinoline derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The methoxy and pyrrolidinyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, quinoline, lacks the additional functional groups but serves as the core structure.
Chloroquine: A well-known antimalarial drug that also features a quinoline core but with different substituents.
Sulfonylquinolines: Compounds with similar sulfonyl groups attached to the quinoline ring.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-chlorobenzenesulfonyl group enhances its potential as an enzyme inhibitor, while the methoxy and pyrrolidinyl groups contribute to its overall stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-26-15-6-9-18-17(12-15)20(23-10-2-3-11-23)19(13-22-18)27(24,25)16-7-4-14(21)5-8-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDSUGRKVUXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

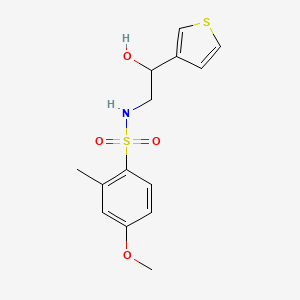
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2689347.png)
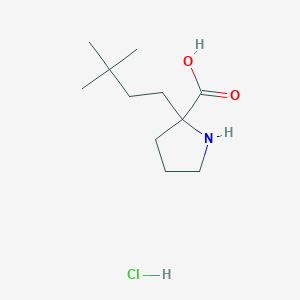
![2,4,5-trimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2689350.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2689351.png)
![rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride, cis](/img/structure/B2689354.png)
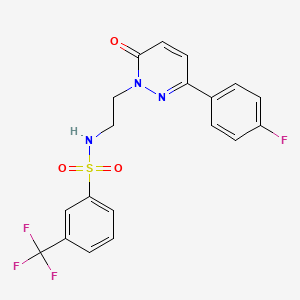
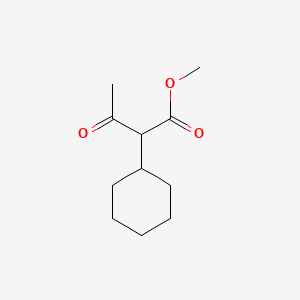
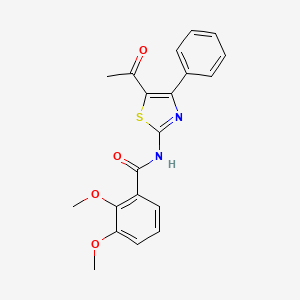
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)

![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)
![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)
